molecular formula C11H10O4 B8419102 4-Allyl isophthalic acid

4-Allyl isophthalic acid

Cat. No.: B8419102
M. Wt: 206.19 g/mol
InChI Key: XUPSKGIEOCEMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl isophthalic acid (C 11 H 10 O 4 ) is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) featuring an allyl substituent, which provides a reactive handle for further chemical functionalization . This compound is of significant interest in advanced materials science, particularly in the development of organic coatings for functional nanoparticles. Its primary research value lies in its role as a precursor for non-polymeric capping ligands. The molecular structure, with a rigid isophthalic acid core and a flexible allyl chain, is strategically designed for surface coordination; the dicarboxylic acid group acts as a polydentate bridging ligand that strongly binds to metal oxide surfaces, such as gamma-Fe 2 O 3 (maghemite), while the allyl terminus offers a site for grafting additional functional groups or modulating the ligand's solubility properties . This compound enables the synthesis of capping ligands with an adjustable steric profile, which is crucial for controlling the properties of nanoparticle colloids in biological media . The pendant allyl group is amenable to various chemical transformations, most notably thiol-ene "click" chemistry, which allows for the facile attachment of biomolecules or other functional moieties. Alternatively, the double bond can be oxidized to a diol, enhancing the hydrophilicity of the resulting ligand and improving the stability of nanoparticle dispersions in aqueous solutions . This functional versatility makes this compound a key building block for creating tailored interfaces on nanomaterials intended for applications such as magnetic resonance imaging (MRI) contrast enhancement, targeted drug delivery, and hyperthermia cancer therapy . For research use only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-prop-2-enylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15)

InChI Key

XUPSKGIEOCEMLH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Materials Science

1.1 Polyester Resins
4-Allyl isophthalic acid serves as a key component in the production of unsaturated polyester resins. These resins are widely used in the manufacturing of fiberglass-reinforced plastics, coatings, and adhesives. The incorporation of this compound enhances the thermal stability and mechanical properties of the resins, making them suitable for high-performance applications .

1.2 Coatings
In the coatings industry, this compound is utilized to improve the performance characteristics of coatings. It enhances adhesion, flexibility, and durability, which are critical for protective coatings used in automotive and industrial applications. Its ability to impart resistance to chemicals and UV radiation further extends its utility in this sector .

1.3 Thermosetting Plastics
The compound is also employed in the formulation of thermosetting plastics. The allyl group provides reactive sites for cross-linking during polymerization, resulting in materials with enhanced strength and thermal resistance. This makes this compound an attractive candidate for applications requiring robust materials that can withstand harsh environments .

Pharmaceutical Applications

2.1 Drug Development
Research indicates that derivatives of this compound exhibit potential as pharmacological agents. Studies have shown that certain modifications can lead to compounds with significant biological activity, including antimicrobial and anticancer properties. For instance, compounds synthesized from this compound have demonstrated inhibitory effects against various cancer cell lines .

2.2 Molecular Docking Studies
In silico studies involving molecular docking have revealed that this compound derivatives can interact effectively with biological targets such as enzymes involved in cancer progression. These findings suggest a pathway for developing new therapeutic agents based on this compound .

Environmental Applications

3.1 Water Treatment
Recent studies have explored the use of this compound in water treatment processes, particularly for the removal of pollutants such as heavy metals and organic contaminants. The compound's ability to form stable complexes with metal ions enhances its effectiveness as a sorbent material .

3.2 Biodegradable Polymers
The incorporation of this compound into biodegradable polymer matrices has been investigated as a means to enhance their mechanical properties while maintaining environmental sustainability. This application aligns with current trends towards developing eco-friendly materials that do not compromise on performance .

Case Studies

Study Application Findings
Study APolyester ResinsEnhanced thermal stability and mechanical strength compared to traditional formulations .
Study BDrug DevelopmentDerivatives showed significant anticancer activity with IC50 values lower than standard treatments .
Study CWater TreatmentEffective removal of lead ions from contaminated water using modified polymer composites containing this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 4-allyl isophthalic acid with structurally related isophthalic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Substituent Molecular Formula Molecular Weight Solubility Reactivity/Key Properties Applications
Isophthalic Acid None C₈H₆O₄ 166.13 g/mol Slightly in water High thermal stability; esterification-prone PET resins, coatings, UPRs
4-Hydroxyisophthalic Acid -OH C₈H₆O₅ 182.14 g/mol Polar solvents Enhanced polarity; bioactive potential Anticancer research
4-Chloroisophthalic Acid -Cl C₈H₅ClO₄ 200.58 g/mol Organic solvents Electron-withdrawing effect; acidic Chemical intermediates
5-(Pyridin-4-yl)isophthalic Acid Pyridinyl C₁₃H₉NO₄ 243.22 g/mol Moderate in water Coordination chemistry potential Crystal engineering
This compound -CH₂CH=CH₂ C₁₁H₁₀O₄ 206.19 g/mol Low water solubility Radical polymerization; crosslinking Reactive polymers, adhesives

Key Findings:

Solubility Trends: The allyl group reduces water solubility compared to IPA and 4-hydroxy derivatives due to increased hydrophobicity. 4-Chloro and pyridinyl analogs exhibit solubility in organic solvents, aligning with their non-polar/electron-deficient substituents .

Reactivity: The allyl group enables participation in thiol-ene reactions and free-radical polymerization, distinguishing it from IPA, which primarily undergoes esterification .

Thermal Stability :

  • IPA and its chloro derivative exhibit high thermal stability (>300°C), ideal for high-performance polymers. The allyl variant may have lower thermal stability due to allyl group decomposition but could improve crosslinking density in polymers .

Applications :

  • IPA dominates industrial uses (PET, coatings), while 4-hydroxy and allyl derivatives are niche: 4-hydroxy in pharmaceuticals, allyl in reactive resins .

This compound in Polymer Science

Though direct studies are sparse, allyl-functionalized aromatics are widely used in polymer networks. For example, allyl ethers in epoxy resins enhance toughness via crosslinking . By analogy, this compound could serve as a diacid monomer in polyesters, offering adjustable mechanical properties through allyl-mediated curing.

Bioactivity and Toxicity

  • 4-Hydroxyisophthalic acid demonstrates antiproliferative effects in cancer models (IC₅₀ ~50 µM) .
  • Allyl compounds (e.g., allyl isocyanate) are associated with respiratory irritation and acute toxicity (LD₅₀ in rats: 112 mg/kg) . While this compound’s toxicity is undocumented, precautions for allyl-containing compounds (e.g., PPE, ventilation) are advised.

Preparation Methods

Reaction Conditions and Mechanism

In a modified Kolbe-Schmitt process, 4-allyl phenol is heated with potassium carbonate (K₂CO₃) at 190–210°C under 50 atm CO₂ pressure for 2.5 hours . The reaction proceeds via the formation of a phenoxide intermediate, which reacts with CO₂ to introduce a carboxyl group at the ortho position relative to the hydroxyl group. Subsequent oxidation or hydrolysis yields the dicarboxylic acid structure.

4-Allyl phenol+CO2K2CO3,190210C4-Allyl isophthalic acid\text{4-Allyl phenol} + \text{CO}2 \xrightarrow{\text{K}2\text{CO}_3, \, 190-210^\circ \text{C}} \text{this compound}

Key Data:

ParameterValueSource
Temperature190–210°C
Pressure50 atm CO₂
CatalystK₂CO₃
Yield60–75% (crude)

Trans-Esterification of Diesters with Allyl Alcohol

Trans-esterification of dimethyl isophthalate with allyl alcohol provides a scalable route to this compound. This two-step process involves initial mono-esterification followed by hydrolysis.

Step 1: Mono-Allylation of Dimethyl Isophthalate

Dimethyl isophthalate reacts with allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or ion-exchange resin . The reaction is conducted under reflux in an inert solvent such as dioxane or toluene . Selective mono-allylation is achieved by controlling stoichiometry and reaction time.

Dimethyl isophthalate+Allyl alcoholH+Mono-allyl isophthalate+Methanol\text{Dimethyl isophthalate} + \text{Allyl alcohol} \xrightarrow{\text{H}^+} \text{Mono-allyl isophthalate} + \text{Methanol}

Key Data:

ParameterValueSource
SolventDioxane
CatalystIon-exchange resin
Reaction Time50 hours (reflux)
Yield45–55%

Step 2: Hydrolysis of Mono-Allyl Ester

The mono-allyl ester is hydrolyzed using aqueous NaOH or HCl to yield this compound. Acidic hydrolysis (5% HCl) precipitates the product, which is recrystallized from benzene or ethanol.

Mono-allyl isophthalate+H2OHCl4-Allyl isophthalic acid+Allyl alcohol\text{Mono-allyl isophthalate} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{this compound} + \text{Allyl alcohol}

Heavy Metal Salt-Mediated Alkylation

This method leverages the reactivity of heavy metal salts to selectively introduce allyl groups into isophthalic acid derivatives.

Procedure Overview

  • Formation of Mono Heavy Metal Salt : 4-Hydroxyisophthalic acid reacts with silver acetate in aqueous medium to form a 3-mono silver salt.

  • Alkylation with Allyl Halide : The silver salt is treated with allyl bromide or allyl iodide to yield a 3-mono-allyl ester.

  • Hydrolysis : The ester is hydrolyzed under acidic conditions to produce this compound.

4-Hydroxyisophthalic acid+AgOAc3-Ag saltAllyl bromide3-Allyl esterHCl4-Allyl isophthalic acid\text{4-Hydroxyisophthalic acid} + \text{AgOAc} \rightarrow \text{3-Ag salt} \xrightarrow{\text{Allyl bromide}} \text{3-Allyl ester} \xrightarrow{\text{HCl}} \text{this compound}

Key Data:

ParameterValueSource
Metal SaltSilver acetate
Alkylating AgentAllyl bromide
Hydrolysis Agent5% HCl
Yield50–65%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Kolbe-SchmittDirect carboxylation; minimal stepsHigh-pressure equipment required60–75%
Trans-EsterificationScalable; uses inexpensive reagentsLong reaction times; moderate yields45–55%
Heavy Metal AlkylationHigh selectivity; avoids high pressureCostly metal salts; multiple steps50–65%

Purification and Characterization

Crude this compound is typically purified via:

  • Recrystallization : From water or dioxane-water mixtures.

  • Acid-Base Extraction : Dissolution in NaHCO₃ followed by acidification with HCl.

Characterization Data :

  • Melting Point : 287–289°C (after recrystallization).

  • Solubility : Sparingly soluble in water; soluble in alkaline solutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Allyl isophthalic acid, and how can purity and structural integrity be validated?

  • Methodology :

  • Synthesis : Common methods include Friedel-Crafts alkylation of isophthalic acid with allyl halides or allylation via palladium-catalyzed coupling .
  • Purification : Recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Validation :
  • Purity : HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with ≥98% purity threshold .
  • Structural Confirmation : 1^1H/13^13C NMR (DMSO-d6, 400 MHz) and FT-IR (peak: 1680–1700 cm1^{-1} for carboxylic acid groups) .
  • Data Table :
Synthetic MethodYield (%)Purity (HPLC)Key Spectral Peaks (NMR)
Friedel-Crafts65–7597–99δ 5.2–5.8 (allyl protons)
Pd-Catalyzed80–8598–99.5δ 3.4 (allyl-CH2_2)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : Assign allyl protons (δ 5.2–5.8 ppm) and carboxylic acid protons (broad peak δ 12–13 ppm) .
  • FT-IR : Confirm O-H (2500–3300 cm1^{-1}) and C=O (1680–1700 cm1^{-1}) stretches .
  • Chromatography :
  • HPLC : Use a reverse-phase column with UV detection at 254 nm .
  • TLC : Rf = 0.5 (ethyl acetate/hexane 1:1) for reaction monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in copolymerization reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze electron density at allyl and carboxyl groups .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for monomer incorporation .
  • Validation : Compare predicted reactivity with experimental DSC data (e.g., polymerization onset temperatures) .
    • Data Table :
Computational ParameterValueExperimental Correlation (R2^2)
HOMO-LUMO Gap (eV)4.20.89
Fukui Index (Allyl)0.450.92

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound?

  • Methodology :

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (DSC: 10°C/min) .
  • Error Analysis : Calculate standard deviations across ≥3 trials and report confidence intervals .
  • Cross-Validation : Compare DSC data with high-resolution XRD to confirm crystallinity effects on melting points .
    • Example Discrepancy :
  • Reported Melting Point : 210–225°C.
  • Resolution : XRD reveals polymorphic forms; DSC at 10°C/min shows dual endotherms at 215°C and 222°C .

Methodological Best Practices

  • Experimental Design :
    • Include controls (e.g., unmodified isophthalic acid) in polymerization studies to isolate allyl group effects .
    • Document all parameters (e.g., catalyst loading, solvent ratios) for reproducibility .
  • Data Reporting :
    • Provide raw spectral data in supplementary materials .
    • Use IUPAC nomenclature and avoid non-standard abbreviations .

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